(S)-Benzyl 1-((S)-2-(((R)-1-ethoxy-1-oxo-4-phenylbutan-2-yl)amino)propanoyl)pyrrolidine-2-carboxylate
CAS No.: 139492-22-1
Cat. No.: VC0049794
Molecular Formula: C27H34N2O5
Molecular Weight: 466.578
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 139492-22-1 |
|---|---|
| Molecular Formula | C27H34N2O5 |
| Molecular Weight | 466.578 |
| IUPAC Name | benzyl (2S)-1-[(2S)-2-[[(2R)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]pyrrolidine-2-carboxylate |
| Standard InChI | InChI=1S/C27H34N2O5/c1-3-33-26(31)23(17-16-21-11-6-4-7-12-21)28-20(2)25(30)29-18-10-15-24(29)27(32)34-19-22-13-8-5-9-14-22/h4-9,11-14,20,23-24,28H,3,10,15-19H2,1-2H3/t20-,23+,24-/m0/s1 |
| Standard InChI Key | MZFVAAUZTGRTKL-ZTCOLXNVSA-N |
| SMILES | CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2CCCC2C(=O)OCC3=CC=CC=C3 |
Introduction
Chemical Identity and Properties
(S)-Benzyl 1-((S)-2-(((R)-1-ethoxy-1-oxo-4-phenylbutan-2-yl)amino)propanoyl)pyrrolidine-2-carboxylate is a complex organic compound with stereochemical specificity indicated by the (S) and (R) designations, denoting the absolute configuration at specific chiral centers. The available data regarding this compound indicates it has the following properties:
| Property | Value |
|---|---|
| CAS Number | 139492-22-1 |
| Molecular Formula | C₂₇H₃₄N₂O₅ |
| Molecular Weight | 466.6 g/mol |
| Chemical Structure | Contains benzyl ester, pyrrolidine ring, amino group, ethoxy carbonyl moiety, and phenyl group |
| Stereochemistry | (S) configuration at two centers, (R) at one center |
The compound possesses multiple functional groups, including an ester (both benzyl and ethyl), a secondary amine, an amide, and aromatic rings, contributing to its complex chemical behavior and potential pharmaceutical activity .
Structural Relationship to ACE Inhibitors
Comparison with Enalapril and Its Derivatives
The target compound appears to be structurally related to established ACE inhibitors, particularly enalapril. Examining the structures reveals the following relationships:
| Compound | Structural Features | Function |
|---|---|---|
| (S)-Benzyl 1-((S)-2-(((R)-1-ethoxy-1-oxo-4-phenylbutan-2-yl)amino)propanoyl)pyrrolidine-2-carboxylate | Contains benzyl ester protecting group on the pyrrolidine carboxylic acid | Likely synthetic intermediate |
| Enalapril | Contains ethyl ester (prodrug form) | Prodrug requiring in vivo activation |
| Enalaprilat | Contains free carboxylic acid | Active ACE inhibitor |
Enalapril, known chemically as 1-(2-(1-ethoxy-1-oxo-4-phenylbutan-2-ylamino)propanoyl)pyrrolidine-2-carboxylic acid, functions as a prodrug that is hydrolyzed in vivo to enalaprilat, the active ACE inhibitor . The target compound of our analysis contains a benzyl ester protecting group on the pyrrolidine-2-carboxylate moiety, suggesting it may serve as a protected synthetic intermediate in the preparation of ACE inhibitors.
Structural Components and Their Significance
The molecule contains several key structural elements that contribute to its likely function:
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Pyrrolidine-2-carboxylate core - essential for ACE inhibitory activity
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Benzyl ester group - likely serving as a protecting group for the carboxylic acid
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Propanoyl linker - maintains proper spatial orientation of functional groups
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Phenylbutyl side chain - contributes to binding affinity to the ACE active site
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Ethoxy carbonyl group - another ester functionality that would be hydrolyzed in vivo
Synthesis and Preparation Methods
Protection-Deprotection Strategy
The presence of the benzyl ester group suggests this compound employs a protection-deprotection strategy common in peptide and pharmaceutical synthesis. The benzyl group can be selectively removed via catalytic hydrogenation under mild conditions, revealing the free carboxylic acid necessary for biological activity .
Relationship to Pharmaceutical ACE Inhibitors
Comparison with Established ACE Inhibitors
The compound shares significant structural similarities with several established ACE inhibitors, particularly those containing the pyrrolidine-2-carboxylic acid moiety:
| ACE Inhibitor | Key Structural Differences from Target Compound |
|---|---|
| Enalapril | Contains ethyl ester instead of benzyl ester |
| Lisinopril | Contains lysine-like side chain and free carboxylic acid |
| Ramipril | Contains a fused bicyclic ring system instead of simple pyrrolidine |
| Quinapril | Contains tetrahydroisoquinoline ring system |
| Trandolapril | Contains octahydroindole ring system |
Each of these compounds functions through a similar mechanism of action, inhibiting angiotensin-converting enzyme to prevent the conversion of angiotensin I to the potent vasoconstrictor angiotensin II .
Chemical Reactivity and Stability
The compound possesses several reactive functional groups that determine its chemical behavior:
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The benzyl ester is susceptible to hydrogenolysis or hydrogenation, which would cleave the benzyl group
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The ethyl ester can undergo hydrolysis under basic or acidic conditions
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The secondary amine can participate in nucleophilic reactions
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The amide bond is relatively stable but can be hydrolyzed under harsh conditions
These properties must be considered in any synthetic pathway involving this compound, particularly regarding selection of appropriate reaction conditions and protecting group strategies .
Analytical Techniques for Identification and Characterization
Several analytical techniques would be appropriate for identifying and characterizing this compound:
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Nuclear Magnetic Resonance (NMR) Spectroscopy - for structure confirmation and stereochemical analysis
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Mass Spectrometry - for molecular weight confirmation and fragmentation pattern analysis
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Infrared Spectroscopy - for functional group identification
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High-Performance Liquid Chromatography (HPLC) - for purity determination
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X-ray Crystallography - for absolute configuration verification
These techniques would provide complementary information confirming the identity and purity of the compound .
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